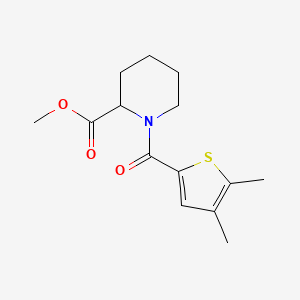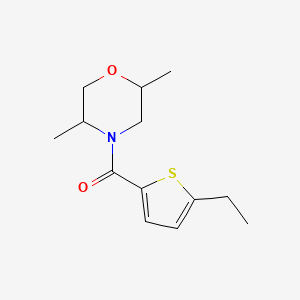
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as APPP, is a novel psychoactive substance that belongs to the class of cathinones. APPP has recently gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to the observed antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. Moreover, this compound has been shown to decrease the levels of corticosterone, which is a stress hormone.
実験室実験の利点と制限
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one in lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows for precise modulation of neurotransmitter levels in the brain. However, one of the limitations of using this compound is its potential for abuse and addiction, which may confound the interpretation of experimental results.
将来の方向性
Future research on 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications in the treatment of various neurological disorders. Moreover, the safety and toxicity of this compound should be thoroughly investigated to assess its potential for clinical use. Finally, the development of more selective and potent this compound analogs may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction between 4-acetylpiperazine and 2-pyrazoline-1-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
1-(4-Acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been found to exhibit antidepressant and anxiolytic effects in animal models. Moreover, this compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-10(16-5-3-4-13-16)12(18)15-8-6-14(7-9-15)11(2)17/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLKJVAGPGTELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

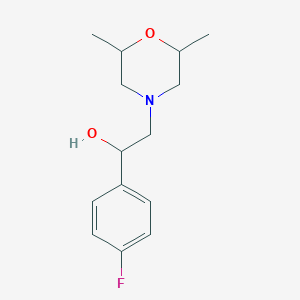
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
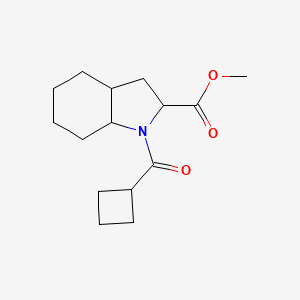
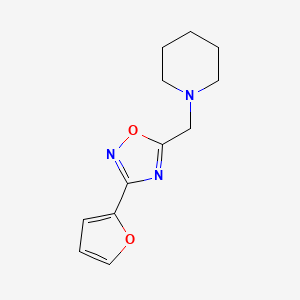
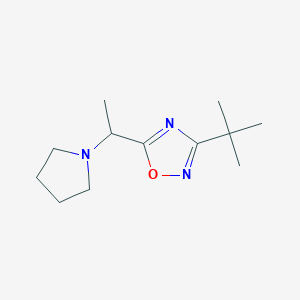
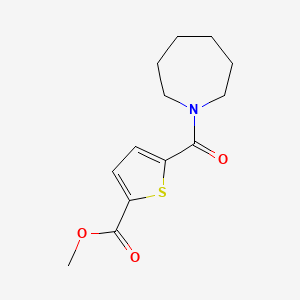
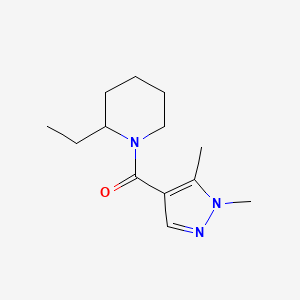
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
